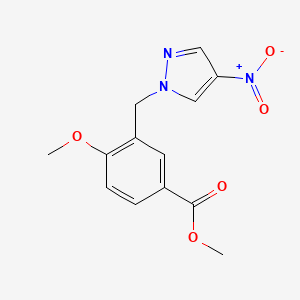![molecular formula C21H21N3OS B2529518 4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899957-91-6](/img/structure/B2529518.png)
4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one" is a heterocyclic molecule that belongs to a class of compounds with significant pharmacological interest. Heterocyclic compounds like this one are known for their diverse biological activities, which can include antimicrobial, analgesic, and anti-inflammatory properties, among others .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions that can be optimized for step economy and reduced environmental impact. For example, thieno[2,3-d]pyrimidin-4(3H)-ones, which share a similar core structure, have been synthesized using a green approach that involves a catalytic four-component reaction, highlighting the potential for efficient synthesis methods for such compounds . Additionally, pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized through oxidation of their dihydro counterparts, which were prepared from arylidenemalononitriles and amino-thiouracil, indicating a possible pathway for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, a similar compound was characterized by FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . Such studies provide insights into the geometric parameters, vibrational wavenumbers, and chemical shifts that could be expected for the compound of interest.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be quite diverse. As an example, pyrido[2,3-d]pyrimidin-4(1H)-ones have shown reactivity towards various reagents such as formamide, carbon disulfide, urea, and thiourea . These reactions can lead to the formation of new derivatives with potentially enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their biological activity and pharmacokinetic profile. The compound "4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine" was synthesized and its crystal structure was determined, providing valuable information about its physical state and stability . Theoretical calculations, such as those performed using DFT, can predict molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the reactivity and interaction of the compound with biological targets .
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry Applications
Research in the field of heterocyclic chemistry, particularly involving pyrimidinones and related derivatives, has shown significant interest due to their biological activities. For instance, the synthesis of novel methylene‐bis‐pyrimidinyl‐spiro‐4‐thiazolidinones has been reported, which highlights the potential of such compounds in developing biologically active agents with antibacterial and antifungal properties (Srinivas, Nagaraj, & Reddy, 2008). Similarly, other studies have focused on synthesizing substituted pyrimidines due to their diverse biological activities, including antiviral, antibacterial, and antitumor effects (Önal, Ceran, & Şahin, 2008).
Material Science and Corrosion Inhibition
In the field of material science, pyridopyrimidinone derivatives have been investigated for their role as corrosion inhibitors for metals, showcasing the chemical versatility of pyrimidinone-based compounds. A study on eco-friendly synthesis and evaluation of new pyridopyrimidinones derivatives demonstrated their effectiveness in inhibiting the corrosion of carbon steel in acidic media, which is crucial for extending the lifespan of metal components in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of thieno- and pyrimidinone derivatives has also been a significant area of research. Compounds synthesized from cyclohexanone and various acetophenones exhibited notable antimicrobial activities, which could be leveraged in developing new therapeutic agents (Hawas, Al-Omar, Amr, & Hammam, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of new synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Additionally, the discovery of novel inhibitors for enzymes like cyclin-dependent kinases could have significant implications for the treatment of diseases like cancer .
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-7-2-3-8-16(15)14-26-20-18-10-6-11-19(18)24(21(25)23-20)13-17-9-4-5-12-22-17/h2-5,7-9,12H,6,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOVEIXKXYCJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

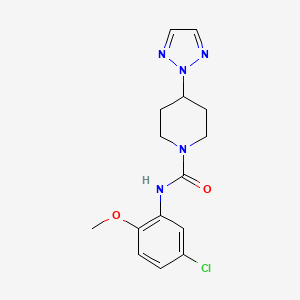
![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)
![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)
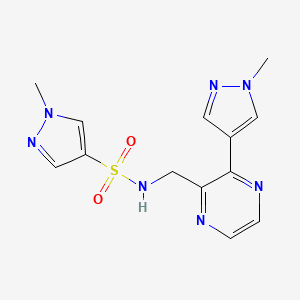

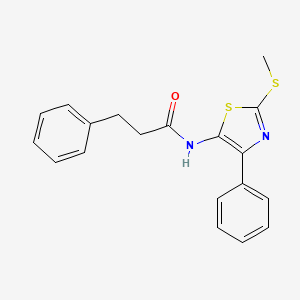


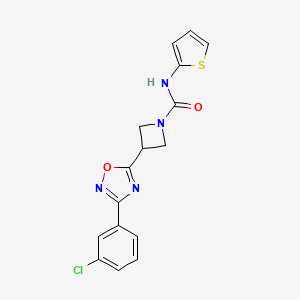

![9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2529452.png)

![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)
